1-(2,4,6-Trinitrophenyl)piperidine
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Overview
Description
1-(2,4,6-Trinitrophenyl)piperidine is a chemical compound with the molecular formula C11H12N4O6. It is characterized by the presence of a piperidine ring attached to a 2,4,6-trinitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitrophenyl)piperidine typically involves the nitration of phenylpiperidine derivatives. One common method includes the reaction of phenylpiperidine with nitric acid under controlled temperature conditions. For example, 2,4,6-trinitrophenyl-1,3,4-oxadiazole derivatives are synthesized by adding the precursor compound to 100% nitric acid at -5°C and maintaining the temperature for several hours .
Industrial Production Methods
the general approach involves scaling up laboratory synthesis methods, optimizing reaction conditions, and ensuring safety protocols due to the compound’s potential energetic properties .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trinitrophenyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a nitro group with a nucleophile, such as piperidine, under basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of bases like sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Nucleophilic Aromatic Substitution: The major product is the substituted piperidine derivative with the nucleophile replacing one of the nitro groups.
Reduction: The major product is the corresponding amino derivative of this compound.
Scientific Research Applications
1-(2,4,6-Trinitrophenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of heat-resistant and insensitive explosives.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trinitrophenyl)piperidine involves its interaction with molecular targets through various pathways:
Nucleophilic Aromatic Substitution: The compound undergoes substitution reactions where nucleophiles attack the electron-deficient aromatic ring, leading to the replacement of nitro groups.
Reduction: The nitro groups are reduced to amino groups, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
1-(2,4,6-Trinitrophenyl)piperidine can be compared with other similar compounds, such as:
2,2’,4,4’,6,6’-Hexanitrostilbene (HNS): Known for its exceptional thermal stability and low sensitivity.
2,5-Bis-(2,4,6-Trinitrophenyl)-1,3,4-Oxadiazole (DPO): Another energetic material with similar properties.
Uniqueness
This compound is unique due to its combination of a piperidine ring with a trinitrophenyl group, which imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Properties
CAS No. |
67263-27-8 |
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Molecular Formula |
C11H12N4O6 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
1-(2,4,6-trinitrophenyl)piperidine |
InChI |
InChI=1S/C11H12N4O6/c16-13(17)8-6-9(14(18)19)11(10(7-8)15(20)21)12-4-2-1-3-5-12/h6-7H,1-5H2 |
InChI Key |
PELVDFPFGQPDGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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